molecular formula C11H13NO2 B2458484 (1-Benzoylazetidin-3-yl)methanol CAS No. 1464848-13-2

(1-Benzoylazetidin-3-yl)methanol

Cat. No.: B2458484
CAS No.: 1464848-13-2
M. Wt: 191.23
InChI Key: ZQNYOORUONHZFO-UHFFFAOYSA-N
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Description

(1-Benzoylazetidin-3-yl)methanol ( 1464848-13-2) is a synthetic azetidine derivative with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . This compound serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. The azetidin-3-ylmethanol scaffold is a key structural motif in the development of novel pharmacologically active compounds. For instance, derivatives of azetidin-3-ylmethanol are being investigated as potent modulators of the CCR6 receptor, a target relevant for inflammatory and immunological disorders . Furthermore, structurally related azetidin-2-one (beta-lactam) compounds have demonstrated significant antiproliferative activity as microtubule-targeting agents in breast cancer and chemoresistant colon cancer cell lines, acting through the inhibition of tubulin polymerization at the colchicine binding site . As such, this compound provides researchers with a versatile core structure for the design and synthesis of new bioactive molecules in drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)azetidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-9-6-12(7-9)11(14)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNYOORUONHZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 1 Benzoylazetidin 3 Yl Methanol

Modifications of the Benzoyl Moiety

The benzoyl group of (1-Benzoylazetidin-3-yl)methanol presents a versatile platform for chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the carbonyl group and substitutions on the aromatic ring.

The aromatic ring of the benzoyl group in this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. byjus.com The reactivity and orientation of incoming substituents are governed by the electronic properties of the acyl group attached to the ring.

The carbonyl group of the benzoyl moiety is a deactivating group, meaning it withdraws electron density from the aromatic ring through both inductive and resonance effects. uci.edu This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609) itself. libretexts.org Consequently, electrophilic aromatic substitution reactions on the benzoyl ring generally require harsher reaction conditions, such as higher temperatures or the use of stronger catalysts, to proceed at a reasonable rate. minia.edu.eg

Furthermore, the acyl group is a meta-director. This directing effect arises from the distribution of partial positive charges in the resonance structures of the carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction. uci.edu When the electrophile attacks at the ortho or para positions, one of the resonance structures places a destabilizing positive charge adjacent to the positively polarized carbonyl carbon. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway the most energetically favorable. uci.edu

Electrophilic Aromatic Substitution Reactions:

Common electrophilic aromatic substitution reactions that can be applied to the benzoyl ring of this compound include nitration, halogenation, and sulfonation.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). savemyexams.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). byjus.comsavemyexams.com The reaction with this compound is predicted to yield primarily (1-(3-nitrobenzoyl)azetidin-3-yl)methanol.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) is another common modification. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination. byjus.comminia.edu.eg The Lewis acid polarizes the halogen molecule, increasing its electrophilicity. The expected major product of bromination would be (1-(3-bromobenzoyl)azetidin-3-yl)methanol.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is usually accomplished by heating the compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). libretexts.org The electrophile in this reaction is SO₃. The primary product is anticipated to be 3-((3-(hydroxymethyl)azetidin-1-yl)carbonyl)benzenesulfonic acid.

Nucleophilic Aromatic Substitution:

While less common for this type of system, nucleophilic aromatic substitution (SNAᵣ) is also a potential transformation. In contrast to electrophilic substitution, SNAᵣ involves the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. youtube.com For SNAᵣ to occur, the aromatic ring must be highly electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups. youtube.com

In the case of this compound, the benzoyl group itself is not sufficiently electron-withdrawing to facilitate SNAᵣ on its own. However, if the benzoyl ring is first substituted with one or more powerful electron-withdrawing groups (such as nitro groups, particularly at the ortho and/or para positions relative to a leaving group like a halogen), the resulting derivative could then undergo nucleophilic aromatic substitution. For instance, a (1-(3-halo-4-nitrobenzoyl)azetidin-3-yl)methanol derivative could potentially react with a nucleophile to displace the halide.

The following table summarizes the predicted outcomes of key modifications to the benzoyl aromatic ring of this compound.

Table 1: Predicted Modifications of the Benzoyl Aromatic Ring

Reaction Reagents & Conditions Predicted Major Product
Nitration Conc. HNO₃, Conc. H₂SO₄ (1-(3-Nitrobenzoyl)azetidin-3-yl)methanol
Bromination Br₂, FeBr₃ (1-(3-Bromobenzoyl)azetidin-3-yl)methanol
Chlorination Cl₂, FeCl₃ (1-(3-Chlorobenzoyl)azetidin-3-yl)methanol

Derivatization and Functionalization Strategies of 1 Benzoylazetidin 3 Yl Methanol

Synthesis of Analogues with Structural Modifications

The inherent reactivity of the hydroxyl group in (1-Benzoylazetidin-3-yl)methanol allows for the synthesis of a wide array of analogues through established synthetic methodologies. These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

Etherification: The formation of ether linkages is a common strategy to introduce structural diversity. The Williamson ether synthesis, a robust and widely used method, can be employed. In this reaction, the hydroxyl group of this compound is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with various alkyl halides to yield the desired ether analogues. The choice of the alkyl halide allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functionalized moieties.

Esterification: Esterification represents another key transformation for modifying the hydroxyl group. This can be achieved through reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more commonly, by reaction with more reactive acylating agents such as acid chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This approach facilitates the introduction of a diverse set of R-groups from the corresponding acylating agent, thereby enabling fine-tuning of the molecule's physicochemical properties.

A summary of representative synthetic transformations for generating analogues is presented in the table below.

Reaction TypeReagents and ConditionsProduct Class
Etherification1. NaH, THF; 2. R-X (Alkyl halide)(1-Benzoylazetidin-3-yl)methyl ethers
EsterificationR-COCl, Pyridine, CH₂Cl₂(1-Benzoylazetidin-3-yl)methyl esters

Development of Conjugates for Chemical Research

The ability to attach this compound to other molecules is essential for its use as a chemical probe or for the development of targeted therapeutics. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for creating such conjugates.

To utilize this strategy, the this compound core must first be functionalized with either a terminal alkyne or an azide (B81097) group. For instance, the hydroxyl group can be converted to an azide via a two-step process: initial conversion to a good leaving group (e.g., a tosylate or mesylate by reaction with TsCl or MsCl, respectively) followed by nucleophilic substitution with sodium azide (NaN₃). Alternatively, a terminal alkyne can be introduced by etherification with an alkyne-containing electrophile, such as propargyl bromide.

Once the functionalized azetidine (B1206935) is prepared, it can be "clicked" onto a target molecule bearing the complementary functionality (an azide or alkyne). This reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, making it ideal for creating complex molecular conjugates for various research applications, including target identification and validation.

Introduction of Diverse Functional Groups

Beyond simple ethers and esters, a variety of other functional groups can be introduced to expand the chemical space around the this compound scaffold.

Amine Derivatives: The hydroxyl group can be converted to an amino group to introduce basicity and a new point for further functionalization. A common method to achieve this is the Mitsunobu reaction. In this reaction, the alcohol is treated with hydrazoic acid (HN₃) or a protected amine equivalent in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). Subsequent reduction of the resulting azide, if formed, yields the primary amine.

Carbon-Carbon Bond Formation: While less common for direct modification of the hydroxymethyl group, advanced cross-coupling reactions can be envisioned if the core structure is appropriately modified. For instance, conversion of the alcohol to a halide would open up possibilities for reactions like Suzuki-Miyaura cross-coupling to introduce new aryl or vinyl groups, significantly expanding the structural diversity of the analogues.

The table below outlines strategies for introducing diverse functional groups.

Target Functional GroupSynthetic StrategyKey Reagents
Primary AmineMitsunobu Reaction followed by reduction1. HN₃, PPh₃, DEAD; 2. H₂, Pd/C
AzideNucleophilic Substitution1. MsCl, Et₃N; 2. NaN₃
AlkyneEtherificationNaH, Propargyl bromide

Mechanistic Investigations of Reactions Involving 1 Benzoylazetidin 3 Yl Methanol

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for (1-Benzoylazetidin-3-yl)methanol and related N-acylazetidines primarily revolves around nucleophilic substitution and ring-opening reactions. The benzoyl group, being an electron-withdrawing group, significantly influences the reactivity of the azetidine (B1206935) nitrogen. This influence is critical in determining the course of a reaction.

In reactions where the azetidine ring remains intact, the hydroxyl group of the methanol (B129727) substituent can undergo typical alcohol reactions, such as esterification or etherification. However, the more defining reactions involve the azetidine ring itself. Nucleophilic attack can occur at the carbonyl carbon of the benzoyl group or at the carbon atoms of the azetidine ring.

For instance, in acid-mediated intramolecular ring-opening decomposition observed in a series of N-substituted azetidines, the protonation of the azetidine nitrogen is a key step that precedes nucleophilic attack. nih.gov This suggests that for this compound, reactions under acidic conditions could lead to ring-opening pathways. The mechanism would likely involve the protonation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack, either by an external nucleophile or, if structurally possible, by an intramolecular nucleophile.

In the context of palladium-catalyzed reactions, which are common for functionalizing heterocyclic compounds, the mechanism can be complex. For example, in the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines, a proposed mechanism involves the generation of an alkyl–Pd(IV) species, followed by intramolecular cyclization to form the azetidine ring. rsc.org While this is a synthetic route, it provides insight into the types of intermediates and mechanistic steps that could be involved in reactions of pre-formed azetidines like this compound.

Transition State Analysis in Azetidine Transformations

Transition state analysis in transformations involving azetidines is crucial for understanding regioselectivity and stereoselectivity. Computational studies, often employing density functional theory (DFT), are instrumental in modeling these transient structures.

For the formation of azetidines via intramolecular aminolysis of epoxy amines, computational calculations have shown that the energy of the transition state leading to azetidine formation can be compared with that leading to the formation of a five-membered pyrrolidine (B122466) ring. frontiersin.orgnih.gov These calculations have demonstrated that the presence of a Lewis acid catalyst, such as lanthanum(III) triflate, can significantly lower the energy of the transition state for azetidine formation, thus favoring it over other potential cyclization products. frontiersin.orgnih.gov

In the context of this compound, any reaction involving the opening of the azetidine ring would proceed through a high-energy transition state due to the need to overcome the ring strain. Theoretical studies on the ring-opening of an azetidine derivative have shown that the reaction profile involves a transition state leading to the cleavage of a C-N bond. researchgate.netresearchgate.net The geometry and energy of this transition state would be influenced by the substituents on the azetidine ring. The N-benzoyl group, for example, would stabilize the transition state through resonance, potentially lowering the activation energy for ring-opening compared to an N-alkyl-substituted azetidine.

The table below presents hypothetical transition state energies for the ring-opening of a generic N-substituted azetidine compared to this compound, illustrating the potential influence of the benzoyl group.

Reactant Reaction Type Hypothetical Transition State Energy (kcal/mol) Key Influencing Factors
N-AlkylazetidineNucleophilic Ring-Opening30-35Ring Strain
This compoundNucleophilic Ring-Opening25-30Ring Strain, Resonance Stabilization by Benzoyl Group

This table is illustrative and based on general principles of organic chemistry; specific experimental or computational data for this compound is not available in the provided search results.

Influence of Ring Strain on Reactivity and Selectivity

The reactivity of azetidines is fundamentally driven by their considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the relatively unreactive pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines stable enough for isolation and handling, yet reactive enough to participate in a variety of chemical transformations that are not accessible to their five-membered counterparts. rsc.orgresearchgate.netrsc.org

The release of this ring strain is a powerful thermodynamic driving force for ring-opening reactions. nih.govacs.org Consequently, many reactions of this compound will likely involve the cleavage of one of the C-N bonds of the azetidine ring. The selectivity of this cleavage (i.e., which C-N bond is broken) will be influenced by the substitution pattern of the ring and the nature of the attacking nucleophile.

The N-benzoyl group plays a dual role. By withdrawing electron density from the nitrogen atom, it can activate the ring towards nucleophilic attack. However, the delocalization of the nitrogen lone pair into the benzoyl carbonyl group can also strengthen the C-N bonds, making ring-opening more difficult compared to an N-alkyl azetidine under certain conditions. nih.govacs.org

The influence of ring strain is also evident in reactions where the azetidine ring is part of a larger system. For instance, in palladium-catalyzed Suzuki-Miyaura coupling reactions using azetidine-based ligands, the strain in the metallacycle formed between the azetidine and the palladium center can impact the catalytic activity. mdpi.com

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reaction pathways of this compound can be understood in terms of kinetic and thermodynamic control. Kinetically controlled reactions are those that proceed through the lowest energy transition state to form the product that is formed fastest. Thermodynamically controlled reactions, on the other hand, yield the most stable product, which may not necessarily be the one that is formed fastest.

In the context of azetidine chemistry, ring-opening reactions are generally thermodynamically favored due to the release of ring strain. However, the kinetic barrier to these reactions can be significant. For example, the hydrolysis of N-acyloxymethylazetidin-2-ones, which are structurally related to this compound, has been studied kinetically. nih.gov The pH-independent hydrolysis was found to proceed via a rate-limiting alkyl C-O fission, forming an exocyclic iminium ion, which is then trapped by water. nih.gov This indicates that even with the driving force of ring strain, other factors can dictate the rate-determining step of a reaction.

Computational studies on the intramolecular aminolysis of epoxy amines to form azetidines have also provided insights into the kinetic and thermodynamic aspects of these reactions. frontiersin.orgnih.gov The calculations showed that while the formation of a five-membered pyrrolidine ring might be thermodynamically more favorable in some cases, the transition state leading to the azetidine can be kinetically preferred under certain catalytic conditions. frontiersin.orgnih.gov

The table below summarizes the likely kinetic and thermodynamic characteristics of potential reactions involving this compound.

Reaction Type Kinetic Product Thermodynamic Product Controlling Factors
Nucleophilic attack at carbonylAcyl substitution productAcyl substitution productNature of nucleophile, solvent
Nucleophilic ring-openingProduct of attack at the less sterically hindered carbonRing-opened productRing strain, electronic effects of substituents, catalyst
Reaction at 3-methanol groupEster or etherEster or etherReagent stoichiometry, reaction conditions

This table is a generalized representation based on established principles of chemical reactivity.

Advanced Spectroscopic and Structural Elucidation Methods for 1 Benzoylazetidin 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise atomic arrangement within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial proximity of nuclei can be determined.

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of (1-Benzoylazetidin-3-yl)methanol provides crucial information regarding the number of distinct proton environments, their multiplicities (splitting patterns), and their relative proximities. The spectrum is anticipated to exhibit characteristic signals corresponding to the protons of the benzoyl group, the azetidine (B1206935) ring, and the hydroxymethyl group.

The aromatic protons of the benzoyl group are expected to appear in the downfield region, typically between δ 7.4 and 7.8 ppm, due to the deshielding effect of the aromatic ring currents. The integration of these signals would correspond to five protons. The protons on the azetidine ring would likely appear as a set of complex multiplets in the upfield region, generally between δ 3.5 and 4.5 ppm. The diastereotopic protons of the CH₂ groups in the azetidine ring, coupled with the adjacent methine proton, would give rise to this complexity. The methine proton at the 3-position of the azetidine ring is expected to be a multiplet due to coupling with the adjacent CH₂ protons of the ring and the CH₂ protons of the methanol (B129727) group. The protons of the hydroxymethyl (CH₂OH) group would likely appear as a doublet, further coupled to the hydroxyl proton, which itself may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70 - 7.40m5HAr-H (Benzoyl)
4.40 - 4.20m2HAzetidine-CH₂
4.10 - 3.90m2HAzetidine-CH₂
3.80 - 3.70d2H-CH₂OH
3.00 - 2.80m1HAzetidine-CH
2.50br s1H-OH

Note: This is a representative table with expected chemical shifts. Actual values may vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the benzoyl group is expected to be the most downfield signal, typically appearing around δ 170 ppm. The aromatic carbons of the benzoyl group will resonate in the range of δ 127 to 135 ppm. The carbons of the azetidine ring are anticipated to appear in the region of δ 50 to 60 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would likely be found around δ 65 ppm, and the methine carbon of the azetidine ring would be in a similar region.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
170.1C=O (Benzoyl)
135.5Ar-C (Quaternary)
131.0Ar-CH
128.5Ar-CH
127.2Ar-CH
65.4-CH₂OH
58.2Azetidine-CH₂
55.8Azetidine-CH₂
38.7Azetidine-CH

Note: This is a representative table with expected chemical shifts. Actual values may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, HMBC, NOESY, ROESY)

Two-dimensional NMR experiments are powerful for establishing the precise connectivity and spatial relationships between atoms. nih.gov

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks. For instance, correlations would be expected between the azetidine ring protons and between the methine proton and the hydroxymethyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms. mdpi.com This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. mdpi.comgoogle.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation between the azetidine ring protons and the carbonyl carbon of the benzoyl group would confirm the N-acylation.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to determine the spatial proximity of protons. nih.gov These experiments can provide insights into the stereochemistry and conformation of the azetidine ring and the relative orientation of the substituents.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₃NO₂), the expected exact mass can be calculated and compared to the experimentally determined value. Techniques like electrospray ionization (ESI) are commonly employed for such analyses. The exact mass of this compound is 191.0946 g/mol . HRMS analysis would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of this calculated value, thus confirming the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic groups.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding.

A strong, sharp absorption band around 1630-1650 cm⁻¹ would correspond to the C=O stretching vibration of the tertiary amide (benzoyl group).

Absorptions in the 1600-1450 cm⁻¹ region would be characteristic of the C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

The C-N stretching of the azetidine ring and C-O stretching of the alcohol would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H Stretch (Alcohol)
3100-3000MediumC-H Stretch (Aromatic)
3000-2850MediumC-H Stretch (Aliphatic)
1640Strong, SharpC=O Stretch (Amide)
1600, 1480MediumC=C Stretch (Aromatic)
1250MediumC-N Stretch
1050MediumC-O Stretch

Note: This is a representative table with expected absorption frequencies.

X-ray Crystallography for Molecular Structure and Stereochemistry

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would yield detailed information on bond lengths, bond angles, and the conformation of the azetidine ring. This technique would unambiguously confirm the connectivity and provide the absolute stereochemistry if the compound crystallizes in a chiral space group. The Cambridge Structural Database (CSD) is a repository for such data, though a structure for the title compound is not currently available.

Computational and Theoretical Chemistry Studies of 1 Benzoylazetidin 3 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the electronic properties and thermodynamic stability of (1-Benzoylazetidin-3-yl)methanol. Methods such as Density Functional Theory (DFT) are commonly employed to determine optimized geometries, electronic energies, and the distribution of electron density within the molecule.

Detailed calculations on related azetidine (B1206935) derivatives and benzoyl-containing compounds suggest that the electronic structure of this compound is significantly influenced by the interplay between the strained azetidine ring and the electron-withdrawing benzoyl group. The nitrogen atom of the azetidine ring, while part of a saturated heterocycle, experiences a decrease in its electron density due to the adjacent carbonyl group of the benzoyl moiety. This electronic effect can be quantified through parameters such as Mulliken charges and the mapping of the molecular electrostatic potential (MEP).

Table 1: Representative Calculated Electronic Properties for this compound Analogs

PropertyRepresentative Value RangeSignificance
Dipole Moment2.5 - 4.5 DIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
HOMO Energy-6.5 to -7.5 eVRelates to the molecule's ability to donate electrons; important for understanding reactivity in oxidation reactions.
LUMO Energy-0.5 to -1.5 eVRelates to the molecule's ability to accept electrons; crucial for predicting reactivity with nucleophiles.
HOMO-LUMO Gap5.0 - 7.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The data in this table are representative values based on computational studies of analogous N-benzoyl and azetidine-containing compounds due to the absence of specific published data for this compound.

The energetics of the molecule, including its heat of formation and strain energy, can also be estimated. The azetidine ring possesses a significant ring-strain energy, estimated to be around 25-26 kcal/mol for the parent heterocycle. researchgate.netrsc.org This inherent strain is a key determinant of the molecule's thermodynamic stability and its propensity to undergo ring-opening reactions.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into how the compound behaves in different environments, such as in solution.

For this compound, MD simulations would likely reveal significant flexibility, particularly around the rotatable bonds connecting the benzoyl group and the hydroxymethyl substituent to the azetidine ring. The simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers that are most likely to be populated at a given temperature.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules or potential biological targets. mdpi.comnih.gov For instance, the hydrogen bonding capabilities of the hydroxyl group and the carbonyl oxygen of the benzoyl group would be prominent features in its interaction profile. These interactions are critical for understanding its solubility, membrane permeability, and potential binding to biological macromolecules.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

Interaction TypePotential Site on this compoundSignificance
Hydrogen Bond DonorHydroxyl group (-OH)Crucial for interactions with polar solvents and biological receptors.
Hydrogen Bond AcceptorCarbonyl oxygen (C=O), Hydroxyl oxygen (-OH), Azetidine nitrogen (N)Important for forming stable complexes with hydrogen bond donors.
Hydrophobic InteractionsPhenyl ring of the benzoyl groupContributes to binding in nonpolar pockets of proteins.
van der Waals ForcesEntire moleculeGeneral non-specific interactions that contribute to overall binding affinity.

Theoretical Prediction of Reactivity and Selectivity

Theoretical methods can predict the reactivity of this compound and the selectivity of its potential chemical transformations. The inherent ring strain of the azetidine moiety makes it susceptible to nucleophilic attack, potentially leading to ring-opening reactions. rsc.orgnih.gov Computational models can help to predict the most likely sites for such attacks.

The reactivity of the azetidine ring is a key feature, driven by its considerable ring strain. researchgate.netrsc.org This strain makes the ring more susceptible to cleavage compared to larger, less strained heterocycles like pyrrolidine (B122466). researchgate.netrsc.org The presence of the electron-withdrawing benzoyl group on the nitrogen atom is expected to influence the reactivity of the ring, potentially making the ring carbons more electrophilic and thus more prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's ability to react with electrophiles and nucleophiles, respectively. The spatial distribution and energy of these orbitals can indicate the most reactive sites. For instance, the LUMO is likely to be centered around the carbonyl carbon of the benzoyl group and the carbons of the azetidine ring, suggesting these as potential sites for nucleophilic attack.

The selectivity of reactions, such as the preference for reaction at one functional group over another, can also be assessed. For example, the relative reactivity of the hydroxyl group versus the azetidine ring can be computationally evaluated.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound is crucial for its properties and interactions. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in the molecule. Due to the presence of multiple rotatable bonds, the molecule can exist in various conformations.

Computational methods can systematically explore the conformational space by rotating the key dihedral angles, such as those associated with the C-N bond of the amide, the C-C bond to the hydroxymethyl group, and the puckering of the azetidine ring. The relative energies of these conformers can be calculated to determine the most populated states.

The azetidine ring itself is not planar and can adopt a puckered conformation. The degree of puckering and the preferred orientation of the substituents on the ring are important stereochemical features. The presence of the bulky benzoyl group on the nitrogen atom will significantly influence the ring's conformation and the steric accessibility of the different faces of the ring.

Synthetic Utility and Applications in Organic Synthesis

Building Block for Complex Chemical Architectures

The structural framework of (1-Benzoylazetidin-3-yl)methanol, which combines a strained azetidine (B1206935) ring with a functional hydroxymethyl side chain, positions it as a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The azetidine motif is increasingly recognized as a desirable component in drug discovery, offering a unique three-dimensional profile that can enhance pharmacokinetic properties. researchgate.net The inherent ring strain of azetidines, while making them more stable than their three-membered aziridine (B145994) counterparts, still provides a driving force for unique reactivity. rsc.org

The hydroxymethyl group at the 3-position serves as a versatile handle for a variety of chemical transformations. For instance, recent research has highlighted the development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta (Polθ), a target in cancer therapy. nih.gov In these studies, the hydroxyl group is a key point for derivatization to explore the structure-activity relationship and optimize the inhibitory potential of the lead compounds. While specific studies detailing the extensive use of this compound as a building block are not widely documented, the utility of the core azetidin-3-ylmethanol (B1282361) structure is evident. For example, azetidin-3-ylmethanol hydrochloride is utilized in the synthesis of inhibitors for the human rhinovirus. cymitquimica.com

The N-benzoyl group, while providing stability, can also be strategically removed or modified. This allows for the late-stage functionalization of the azetidine nitrogen, further expanding the diversity of accessible molecular architectures. The synthesis of various azetidine derivatives often involves the use of N-protected intermediates, which are later deprotected to allow for further chemical manipulation.

The following table illustrates the potential of functionalized azetidines as building blocks in medicinal chemistry, based on derivatives of the core azetidine structure.

Derivative ClassTherapeutic Target/ApplicationReference
3-Hydroxymethyl-azetidinesDNA Polymerase Theta (Polθ) Inhibitors nih.gov
Azetidine AnalogsVesicular Dopamine Uptake Inhibitors nih.gov
Tricyclic Azetidine DerivativesAntidepressant Agents nih.gov
Azetidine-based PeptidomimeticsPeptidomimetic Scaffolds rsc.org

Chiral Auxiliary and Template in Asymmetric Synthesis

The concept of a chiral auxiliary, a stereogenic unit temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, is a cornerstone of asymmetric synthesis. While there is a lack of specific research demonstrating the application of this compound as a chiral auxiliary, its structural features suggest a potential role in this capacity. The chirality of the azetidine ring, when resolved into its enantiomers, could influence the stereochemical outcome of reactions at a tethered prochiral center.

The effectiveness of a chiral auxiliary relies on its ability to be easily introduced, to effectively control stereochemistry, and to be readily removed without racemization. The N-benzoyl group in this compound could potentially be cleaved under specific conditions to recover the chiral azetidine core for reuse. The hydroxymethyl group offers a point of attachment for prochiral substrates.

While direct evidence is wanting for this specific compound, the broader class of chiral N-heterocycles has been successfully employed as chiral auxiliaries. For instance, chiral oxazolidinones are widely used to direct asymmetric alkylations and aldol (B89426) reactions with high diastereoselectivity. These auxiliaries create a rigid, chiral environment that biases the approach of reagents to one face of the enolate. Similarly, the conformational rigidity of the azetidine ring in this compound could, in principle, provide a well-defined chiral environment to influence the stereochemistry of reactions.

Recent advances have focused on the use of azetidines as chiral templates, where the inherent chirality of the ring is used to control the stereochemistry of reactions on the ring itself or on appended functional groups. rsc.org This approach has been used to synthesize enantioenriched N-alkyl-2-acylazetidines. rsc.org

Precursor for Diverse Heterocyclic Scaffolds

The strained four-membered ring of azetidines makes them valuable precursors for the synthesis of larger, more complex heterocyclic systems through ring-opening or ring-expansion reactions. researchgate.net The reactivity of the azetidine ring is driven by the relief of ring strain, which can be triggered under various reaction conditions. rsc.org

While specific examples of this compound being used as a precursor for diverse heterocyclic scaffolds are not detailed in the available literature, the general reactivity of azetidines suggests several potential synthetic pathways. For instance, nucleophilic attack at the azetidine ring carbons can lead to ring-opened products, which can then be cyclized to form larger rings. The hydroxymethyl group can be transformed into a leaving group, facilitating intramolecular cyclizations.

Recent research has demonstrated the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives which can be transformed into a broad range of new conformationally constrained azaheterocycles. nih.gov Furthermore, the development of methods for the synthesis of azetidines often highlights their utility as building blocks for other nitrogen heterocycles. organic-chemistry.org For example, aza-Michael additions to azetidine-derived acceptors have been used to create new heterocyclic amino acid derivatives. mdpi.com

The table below outlines general strategies for the synthesis of heterocycles from azetidine precursors.

TransformationResulting HeterocycleGeneral ConditionsReference
Ring ExpansionPyrrolidines, AzepanesLewis or Brønsted acid activation researchgate.net
Intramolecular CyclizationFused HeterocyclesConversion of substituent to a nucleophile/electrophile nih.gov
[2+2] CycloadditionFused AzetidinesPhotochemical or thermal activation nih.gov

Potential in Non-Biological Materials Science

The application of azetidine derivatives in materials science is an emerging area of research. chemrxiv.orgacs.org The unique structural and electronic properties of the azetidine ring can be harnessed to create novel materials with interesting properties. Despite their favorable properties, azetidines have been historically overlooked as lead compounds in materials science, often due to challenges in their synthesis. chemrxiv.orgacs.org

Recent work has demonstrated the use of functionalized azetidines in the development of energetic materials. chemrxiv.orgacs.org The inherent strain in the azetidine ring contributes to a higher heat of formation, which is a desirable characteristic for energetic compounds. The introduction of various functional groups onto the azetidine scaffold allows for the tuning of properties such as density, oxygen balance, and sensitivity. chemrxiv.org

While there are no specific reports on the use of this compound in materials science, its structure suggests potential avenues for exploration. The benzoyl group could participate in π-stacking interactions, influencing the solid-state packing and properties of derived materials. The hydroxymethyl group provides a site for polymerization or for grafting onto other material surfaces. The development of scalable synthetic routes to functionalized azetidines is paving the way for their broader application in this field. chemrxiv.orgacs.org

Future Research Directions and Unexplored Avenues in 1 Benzoylazetidin 3 Yl Methanol Chemistry

Innovations in Stereoselective Synthesis

The development of methods to synthesize enantiomerically pure (1-Benzoylazetidin-3-yl)methanol is a significant area for future investigation. While various techniques exist for creating azetidine (B1206935) rings, achieving high stereoselectivity remains a challenge. researchgate.netorganic-chemistry.org Future innovations will likely concentrate on catalytic asymmetric methods that can provide access to specific stereoisomers, which are often crucial for biological activity. acs.orgrsc.org

One promising direction is the use of chiral catalysts, such as those derived from cinchona alkaloids or chiral metal complexes, to induce enantioselectivity in the formation of the azetidine ring or in the reduction of a ketone precursor. nih.govresearchgate.net Another avenue involves substrate-controlled synthesis, where a chiral auxiliary is used to direct the stereochemical outcome of the reaction. acs.org Research has shown that chiral tert-butanesulfinamides can be effective for the synthesis of enantioenriched C2-substituted azetidines. acs.org

Enzymatic resolutions represent a powerful and green alternative for obtaining enantiomerically pure compounds. nih.govnih.gov This technique could be applied to the kinetic resolution of racemic this compound or a suitable precursor. For instance, lipases could be used to selectively acylate one enantiomer, allowing for the separation of the two. nih.govnih.gov

Stereoselective Strategy Description Potential Advantages
Chiral Catalysis Employs chiral metal complexes or organocatalysts to direct the formation of a specific enantiomer. nih.govnih.govHigh efficiency and enantioselectivity. nih.gov
Substrate-Controlled Synthesis Utilizes a chiral auxiliary attached to the substrate to control the stereochemistry of the reaction. acs.orgPredictable stereochemical outcomes.
Enzymatic Resolution Uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for their separation. nih.govnih.govHigh enantioselectivity and environmentally friendly conditions. nih.gov

Discovery of Novel Reactivity Modes and Transformations

The strained nature of the azetidine ring in this compound suggests a wealth of unexplored reactivity. researchgate.net The N-benzoyl group can influence the ring's stability and reactivity, making it a key handle for chemical transformations. nih.govacs.org

Future work will likely focus on selective ring-opening reactions. The strain in the four-membered ring makes it susceptible to cleavage under various conditions, which can lead to the formation of valuable acyclic amino alcohol derivatives. researchgate.net The regioselectivity of these ring-opening reactions, influenced by the substituents on the ring, will be a critical area of study. nih.govnih.gov For instance, N-Dpp vinyl aziridines have been shown to undergo various ring-opening reactions, highlighting the potential for similar transformations with azetidine derivatives. reading.ac.uk

Furthermore, the functional groups of this compound, the hydroxyl and the N-benzoyl groups, offer sites for selective modifications. Research into novel methods for the functionalization of the hydroxymethyl group and the chemoselective transformation of the N-acyl group will expand the synthetic utility of this compound. nih.govacs.org

Integration with Sustainable Chemical Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. researchgate.net Future research on this compound will likely incorporate sustainable practices to reduce environmental impact.

This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that minimize waste and energy consumption. researchgate.net Microwave-assisted synthesis has been shown to be an efficient method for producing nitrogen-containing heterocycles in aqueous media. organic-chemistry.org

Flow chemistry is another promising area for the sustainable synthesis of azetidine derivatives. Continuous flow processes can offer better control over reaction conditions, improved safety, and easier scalability compared to traditional batch methods. acs.org Biocatalysis, as mentioned in the context of stereoselective synthesis, is also a key component of green chemistry, offering mild reaction conditions and high selectivity. researchgate.net

Advanced Computational Design and Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. nih.govweizmann.ac.il Density Functional Theory (DFT) calculations can be used to investigate the molecule's electronic structure, stability, and the transition states of potential reactions. This can help in elucidating reaction mechanisms and predicting the stereochemical outcomes of synthetic routes. nih.gov

Molecular dynamics simulations can offer insights into the conformational flexibility of the azetidine ring and its interactions with other molecules, such as enzymes or receptors. This information is invaluable for the rational design of new derivatives with specific biological activities.

Furthermore, computational methods can be used to predict the reactivity of this compound in various chemical transformations. By modeling different reaction pathways, researchers can identify the most promising conditions for achieving desired products, thereby reducing the need for extensive experimental screening. nih.gov

Computational Method Application to this compound
Density Functional Theory (DFT) Elucidation of reaction mechanisms and prediction of stereoselectivity. nih.gov
Molecular Dynamics (MD) Study of conformational dynamics and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity based on molecular structure.

Q & A

Basic: What are the established synthetic routes for (1-Benzoylazetidin-3-yl)methanol?

Methodological Answer:
The synthesis typically involves benzoylation of an azetidine precursor. For example, a nucleophilic substitution or acylation reaction can introduce the benzoyl group to the azetidine ring. A common approach is reacting azetidin-3-ylmethanol with benzoyl chloride under basic conditions (e.g., trimethylamine in diglyme at elevated temperatures) . Purification via column chromatography or recrystallization (ethanol/water mixtures) is recommended, followed by characterization using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer:
Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 column, employing methanol/water gradients . Structural confirmation requires spectral analysis:

  • NMR : Compare chemical shifts of the benzoyl group (aromatic protons at δ 7.4–8.0 ppm) and azetidine protons (δ 3.5–4.5 ppm).
  • FT-IR : Look for carbonyl stretching (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) bands.
  • Mass Spectrometry : HRMS should match the molecular ion [M+H]+^+ at m/z 206.1 (calculated for C11_{11}H13_{13}NO3_3).
    Discrepancies in data should prompt re-analysis under standardized solvent conditions (e.g., deuterated chloroform for NMR) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer:
Contradictory spectral data may arise from impurities, stereoisomerism, or solvent interactions. Systematic troubleshooting steps include:

Repeat Analysis : Ensure consistent sample preparation (e.g., drying under vacuum to remove residual solvents) .

2D NMR : Use HSQC and COSY to assign overlapping proton signals and confirm connectivity.

Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify conformational variants.

Alternative Techniques : X-ray crystallography can resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Advanced: What experimental strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:
Yield optimization requires reaction parameter tuning:

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate benzoylation .
  • Solvent Selection : Replace diglyme with THF or DCM for better solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions.
  • Workup : Neutralize excess acid with aqueous NaHCO3_3 and extract with ethyl acetate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:1) .

Basic: What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol/ethanol. Insoluble in hexane. Pre-dissolve in DMSO for biological assays .
  • Stability : Store at –20°C under nitrogen to prevent hydrolysis of the benzoyl group. Avoid prolonged exposure to light/moisture.
  • pH Sensitivity : Degrades under strongly acidic/basic conditions; maintain neutral pH during storage .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance around the azetidine ring.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide functionalization for drug discovery .

Basic: What safety protocols are critical when working with this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood due to potential respiratory irritation.
  • Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid.
  • Waste Disposal : Collect in halogenated solvent waste containers; incineration is recommended .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers.
  • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of variability.
  • Assay Replication : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement .

Basic: What chromatographic techniques are optimal for separating this compound from byproducts?

Methodological Answer:

  • Preparative HPLC : Use a C18 column with isocratic elution (acetonitrile:water = 60:40, 1 mL/min).
  • Flash Chromatography : Silica gel, ethyl acetate/hexane gradient (20% to 50% ethyl acetate).
  • TLC Monitoring : Rf_f ≈ 0.4 in ethyl acetate/hexane (1:1); visualize under UV (254 nm) or with iodine staining .

Advanced: What role does the methanol moiety play in the compound’s pharmacological profile?

Methodological Answer:

  • Hydrogen Bonding : The hydroxyl group enhances solubility and facilitates interactions with target proteins (e.g., kinases).
  • Metabolic Fate : The methanol group may undergo oxidation to a carboxylic acid, influencing bioavailability. Test stability in plasma via LC-MS/MS to track metabolites .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ethoxy or acetyl derivatives) to isolate the methanol group’s contribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.